molecular formula C13H9NO4 B6388854 2-(4-CARBOXYPHENYL)ISONICOTINIC ACID CAS No. 1261968-66-4

2-(4-CARBOXYPHENYL)ISONICOTINIC ACID

Cat. No.: B6388854
CAS No.: 1261968-66-4
M. Wt: 243.21 g/mol
InChI Key: ZKINKKDNZZVXIR-UHFFFAOYSA-N
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Description

2-(4-Carboxyphenyl)isonicotinic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 4-position and a phenyl ring substituted with a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-carboxyphenyl)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-carboxybenzaldehyde under specific conditions. One common method includes the use of a condensation reaction followed by oxidation. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and an oxidizing agent like potassium permanganate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Carboxyphenyl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Carboxyphenyl)isonicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: Employed in the study of enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-carboxyphenyl)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with amino acid residues in the enzyme, leading to inhibition of enzyme activity. Additionally, it can participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: 2-(4-Carboxyphenyl)isonicotinic acid is unique due to the presence of both a pyridine ring and a phenyl ring, each substituted with a carboxylic acid groupIts structure provides a platform for the development of novel compounds with enhanced biological and chemical properties .

Properties

IUPAC Name

2-(4-carboxyphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)11-7-10(13(17)18)5-6-14-11/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKINKKDNZZVXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687449
Record name 2-(4-Carboxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-66-4
Record name 2-(4-Carboxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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